a-[(Boc-amino)methyl]-2-thiopheneacetic acid
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Overview
Description
a-[(Boc-amino)methyl]-2-thiopheneacetic acid is a compound that features a thiophene ring substituted with a Boc-protected amino group and a carboxylic acid group. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[(Boc-amino)methyl]-2-thiopheneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The thiophene ring can be introduced through various synthetic routes, including the use of thiophene derivatives and appropriate coupling reactions .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
a-[(Boc-amino)methyl]-2-thiopheneacetic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP.
Major Products Formed
The major products formed from these reactions include oxidized thiophene derivatives, deprotected amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
a-[(Boc-amino)methyl]-2-thiopheneacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural features.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of a-[(Boc-amino)methyl]-2-thiopheneacetic acid involves the interaction of its functional groups with various molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further reactions. The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
a-[(Fmoc-amino)methyl]-2-thiopheneacetic acid: Similar in structure but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
a-[(Cbz-amino)methyl]-2-thiopheneacetic acid: Uses the carbobenzyloxy (Cbz) group for protection.
Uniqueness
a-[(Boc-amino)methyl]-2-thiopheneacetic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-8(10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
HSISICQDHYACHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CS1)C(=O)O |
Origin of Product |
United States |
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